molecular formula C23H22N2O2S B2561616 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-73-5

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2561616
CAS No.: 689755-73-5
M. Wt: 390.5
InChI Key: VBPDMVSYMDTJCW-UHFFFAOYSA-N
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Description

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzyl and methyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid with benzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
  • 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

689755-73-5

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5

IUPAC Name

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3

InChI Key

VBPDMVSYMDTJCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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